molecular formula C12H22O4Sn B082746 STANNOUS CAPROATE PRACTICAL GRADE CAS No. 13170-69-9

STANNOUS CAPROATE PRACTICAL GRADE

Katalognummer: B082746
CAS-Nummer: 13170-69-9
Molekulargewicht: 349 g/mol
InChI-Schlüssel: RRBRFYNWESTLOL-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:

SnCl4+2C6H11COOHSn(OCOC5H11)2+2HCl\text{SnCl}_4 + 2\text{C}_6\text{H}_{11}\text{COOH} \rightarrow \text{Sn(OCOC}_5\text{H}_{11})_2 + 2\text{HCl} SnCl4​+2C6​H11​COOH→Sn(OCOC5​H11​)2​+2HCl

The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.

    Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.

Major Products:

    Oxidation: Tin oxides (e.g., SnO2).

    Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).

    Substitution: Various organotin derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:

Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.

Eigenschaften

CAS-Nummer

13170-69-9

Molekularformel

C12H22O4Sn

Molekulargewicht

349 g/mol

IUPAC-Name

di(hexanoyloxy)tin

InChI

InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2

InChI-Schlüssel

RRBRFYNWESTLOL-UHFFFAOYSA-L

SMILES

CCCCCC(=O)O[Sn]OC(=O)CCCCC

Kanonische SMILES

CCCCCC(=O)O[Sn]OC(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.